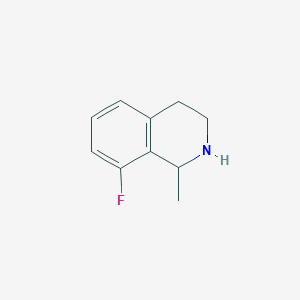

8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c1-7-10-8(5-6-12-7)3-2-4-9(10)11/h2-4,7,12H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTFHMXIFNPJDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)C=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline, a fluorinated analog of a privileged heterocyclic scaffold in medicinal chemistry. The strategic incorporation of a fluorine atom at the 8-position and a methyl group at the 1-position of the tetrahydroisoquinoline (THIQ) core can significantly modulate the pharmacological properties of the resulting molecule.[1] This document will explore the prevalent synthetic strategies, delve into the mechanistic underpinnings of key transformations, and provide detailed experimental protocols for researchers and drug development professionals. The focus is on providing a scientifically robust and practically applicable guide, grounded in established chemical principles and supported by authoritative literature.

Introduction: The Significance of Fluorinated Tetrahydroisoquinolines

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities, including antitumor, antihypertensive, and anti-Parkinsonian effects.[2][3][4][5] The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity by altering electronic properties.[1] Consequently, fluorinated THIQ analogs are of significant interest in the pursuit of novel therapeutics. This compound represents a specific target of interest, combining the structural rigidity of the THIQ nucleus with the electronic modifications imparted by the fluorine substituent and the stereochemical complexity introduced by the C1-methyl group.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of 1,8-disubstituted tetrahydroisoquinolines requires careful strategic planning to control regioselectivity. The primary challenge lies in directing cyclization to form the desired isomer and then introducing the C1 substituent. Two classical and effective methods for the construction of the core THIQ ring system are the Bischler-Napieralski and Pictet-Spengler reactions.[6][7]

A logical retrosynthetic analysis of the target molecule suggests a disconnection at the C1-N bond, leading back to a 3,4-dihydroisoquinoline intermediate. This intermediate can be formed via an intramolecular cyclization of an N-acylated phenylethylamine (Bischler-Napieralski) or the reaction of a phenylethylamine with an aldehyde (Pictet-Spengler).

This guide will focus on the Bischler-Napieralski approach, as it provides a reliable and well-documented route for the synthesis of 1-alkylated THIQ derivatives.[8]

Synthetic Pathway I: Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides using a dehydrating agent.[9] The resulting dihydroisoquinoline can then be reduced to the desired tetrahydroisoquinoline.

Step 1: Synthesis of N-(2-(2-Fluorophenyl)ethyl)acetamide

The synthesis begins with the acylation of 2-(2-fluorophenyl)ethylamine. This step is crucial as the choice of the acylating agent determines the substituent at the C1 position of the final product. For the target molecule, acetic anhydride or acetyl chloride is used to introduce the methyl group precursor.

Experimental Protocol:

-

To a solution of 2-(2-fluorophenyl)ethylamine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, add a base like triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(2-(2-fluorophenyl)ethyl)acetamide.

Step 2: Bischler-Napieralski Cyclization

The N-acylated intermediate undergoes intramolecular electrophilic aromatic substitution upon treatment with a dehydrating agent, typically a Lewis acid such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).[9] The reaction proceeds through the formation of a nitrilium ion intermediate, which then attacks the electron-rich aromatic ring to form the dihydroisoquinoline.[10]

Experimental Protocol:

-

Dissolve N-(2-(2-fluorophenyl)ethyl)acetamide (1.0 eq) in an anhydrous solvent like toluene or acetonitrile.

-

Add phosphoryl chloride (POCl₃) (2.0-3.0 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux (typically 80-120 °C) for 2-6 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

-

Basify the aqueous solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide) to a pH of 9-10.

-

Extract the product, 8-fluoro-1-methyl-3,4-dihydroisoquinoline, with an organic solvent such as dichloromethane or ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo. The crude product can be purified by column chromatography if necessary.

Step 3: Reduction to this compound

The final step is the reduction of the C=N double bond of the dihydroisoquinoline intermediate. This is commonly achieved using a hydride reducing agent like sodium borohydride (NaBH₄) or through catalytic hydrogenation.[11] Sodium borohydride is often preferred for its mildness and operational simplicity.

Experimental Protocol:

-

Dissolve the 8-fluoro-1-methyl-3,4-dihydroisoquinoline (1.0 eq) in a protic solvent such as methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise to the stirred solution.

-

Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.

-

Once the reaction is complete, carefully add water to quench the excess NaBH₄.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent.

-

Dry the combined organic extracts, filter, and concentrate to afford the final product, this compound.

Alternative Synthetic Pathway: Directed Ortho-Lithiation

An alternative and modern approach involves a directed ortho-lithiation strategy to synthesize an 8-fluoro-3,4-dihydroisoquinoline key intermediate.[11][12][13] This intermediate can then be further functionalized. While the direct introduction of a 1-methyl group via this published route is not explicitly detailed, it is a plausible subsequent transformation.

This strategy involves the lithiation of an N-pivaloyl-protected 2-fluorophenylethylamine, followed by formylation and acid-catalyzed cyclization to yield 8-fluoro-3,4-dihydroisoquinoline.[14] The 1-methyl group could then be introduced by reacting this intermediate with an organometallic reagent like methylmagnesium bromide or methyllithium, followed by reduction.

Characterization Data

The structural confirmation of the synthesized compounds is achieved through standard spectroscopic techniques.

| Compound | Technique | Expected Data |

| N-(2-(2-Fluorophenyl)ethyl)acetamide | ¹H NMR | Aromatic protons (multiplets), -CH₂-CH₂- protons (triplets), -NH proton (broad singlet), -CH₃ protons (singlet). |

| ¹³C NMR | Aromatic carbons (with C-F coupling), amide carbonyl carbon, aliphatic carbons. | |

| MS (ESI+) | [M+H]⁺ peak corresponding to the molecular weight. | |

| 8-Fluoro-1-methyl-3,4-dihydroisoquinoline | ¹H NMR | Aromatic protons, -CH₂- protons (triplets), -CH₃ protons (singlet). |

| ¹³C NMR | Aromatic carbons (with C-F coupling), imine carbon (C1), aliphatic carbons. | |

| MS (ESI+) | [M+H]⁺ peak corresponding to the molecular weight. | |

| This compound | ¹H NMR | Aromatic protons, C1-H proton (quartet), -CH₂- protons (multiplets), -NH proton (broad singlet), C1-CH₃ protons (doublet). |

| ¹³C NMR | Aromatic carbons (with C-F coupling), C1 carbon, other aliphatic carbons. | |

| ¹⁹F NMR | A singlet or doublet corresponding to the fluorine atom. | |

| MS (ESI+) | [M+H]⁺ peak corresponding to the molecular weight. |

Note: Specific chemical shifts (δ) and coupling constants (J) will vary based on the solvent and instrument used.

Conclusion

The synthesis of this compound is a multistep process that can be reliably achieved through the classical Bischler-Napieralski reaction sequence. This method offers a robust and scalable route to this valuable fluorinated heterocyclic compound. The choice of starting materials and reagents at each step is critical for achieving good yields and purity. The protocols and insights provided in this guide are intended to equip researchers in medicinal chemistry and drug development with the necessary knowledge to synthesize this and related compounds for further investigation.

References

-

Keglevich, György, et al. "Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines." Molecules 23.6 (2018): 1280. [Link]

-

Keglevich, György, et al. "Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines." ResearchGate, 2018. [Link]

-

"Synthesis of 8-fluoro-3,4-dihydroisoquinoline hydrochloride hydrate (23 ∙ HCl ∙ H2O)." ResearchGate. [Link]

-

Keglevich, György, et al. "Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines." Sci-Hub. [Link]

-

"Synthesis of tetrahydroisoquinolines." Organic Chemistry Portal. [Link]

-

Mendogralo, Elena Y., and Maxim G. Uchuskin. "Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet-Spengler reaction." Beilstein journal of organic chemistry 19 (2023): 991. [Link]

-

"Base Promoted Tandem Synthesis of 2-Azaaryl Tetrahydroquinolines." ACS. [Link]

-

Keglevich, György, et al. "Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines." PubMed Central, 2018. [Link]

-

Lázár, László, and Ferenc Fülöp. "The Pictet-Spengler Reaction Updates Its Habits." Molecules 21.1 (2016): 10. [Link]

-

Faheem, et al. "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs–biological activities and SAR studies." RSC Advances 11.22 (2021): 12254-12287. [Link]

-

"Bischler-Napieralski Reaction." Organic Chemistry Portal. [Link]

-

"Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs–biological activities and SAR studies." RSC Publishing. [Link]

-

Gillis, Eric P., et al. "Applications of fluorine in medicinal chemistry." Journal of medicinal chemistry 58.21 (2015): 8315-8359. [Link]

-

"Bischler–Napieralski reaction." Wikipedia. [Link]

-

"Synthesis of 1-Alkyltetrahydroisoquinolines." ResearchGate. [Link]

-

"Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors." MDPI. [Link]

-

"Biological Activities of Tetrahydroisoquinolines Derivatives." Journal of Organic and Pharmaceutical Chemistry. [Link]

-

"Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies." ResearchGate. [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. researchgate.net [researchgate.net]

- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 7. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bischler-Napieralski Reaction [organic-chemistry.org]

- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Sci-Hub. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines / Molecules, 2018 [sci-hub.red]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline: Properties and Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The strategic incorporation of fluorine into organic molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive technical overview of 8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline, a fluorinated analog of a naturally occurring THIQ derivative. We will delve into its chemical properties, plausible synthetic routes, reactivity, and its potential as a valuable building block in drug discovery.

Introduction: The Significance of Fluorinated Tetrahydroisoquinolines

The tetrahydroisoquinoline nucleus is a recurring motif in a multitude of biologically active compounds, including antitumor agents, antibacterials, antivirals, and agents targeting neurodegenerative disorders.[1] The substitution pattern on this scaffold is critical in defining its pharmacological profile. The introduction of a fluorine atom at the 8-position of the aromatic ring is a strategic modification intended to enhance the drug-like properties of the parent molecule. Fluorine's high electronegativity and small size can lead to profound changes in a molecule's electronic distribution, conformation, and metabolic fate. This often translates to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. This guide will focus on the 1-methylated derivative, a structural feature also present in several endogenous and pharmacologically active THIQs.

Physicochemical and Spectroscopic Profile

| Property | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | 8-Fluoro-1,2,3,4-tetrahydroisoquinoline | 8-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline | This compound (Predicted) |

| Molecular Formula | C₁₀H₁₃N[3] | C₉H₁₀FN | C₁₀H₁₂FN | C₁₀H₁₂FN |

| Molecular Weight | 147.22 g/mol [3] | 151.19 g/mol | 165.21 g/mol | 165.21 g/mol |

| Appearance | Colorless to light yellow oil | Pale brown oil (for the dihydro precursor)[4] | - | Likely an oil or low-melting solid |

| Solubility | - | - | - | Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, MeOH) |

| ¹H NMR (CDCl₃, ppm) | δ 7.10-6.90 (m, 4H), 4.05 (q, 1H), 3.20-2.70 (m, 4H), 1.45 (d, 3H) | - | - | Predicted signals: Aromatic protons (multiplets), CH at C1 (quartet), CH₂ at C3 and C4 (multiplets), CH₃ at C1 (doublet), NH proton (broad singlet) |

| ¹³C NMR (CDCl₃, ppm) | Aromatic signals, C1, C3, C4, CH₃ | - | - | Predicted signals: Aromatic carbons (with C-F coupling for C8 and adjacent carbons), C1, C3, C4, and CH₃ carbons |

| ¹⁹F NMR (CDCl₃, ppm) | N/A | δ -113.1 (dd, JFH = 8.8, 5.7 Hz) (for the dihydro precursor)[4] | δ -114.7 (dd, JFH = 9.6, 5.8 Hz)[4] | Expected to be a doublet of doublets in a similar region, showing coupling to ortho and meta protons. |

| Mass Spec (HRMS) | - | [M+H]⁺ calcd. for C₉H₁₁FN⁺: 152.0870, found: 152.0874[5] | [M+H]⁺ calcd. for C₁₀H₁₃FN⁺: 166.1027, found: 166.1031 | [M+H]⁺ calcd. for C₁₀H₁₃FN⁺: 166.1027 |

Synthesis and Manufacturing

The synthesis of this compound can be approached through established synthetic methodologies for tetrahydroisoquinolines, with modifications to accommodate the fluorine substituent. A highly plausible and efficient route is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, typically under acidic conditions.

Proposed Synthetic Pathway: The Pictet-Spengler Reaction

The Pictet-Spengler synthesis is a cornerstone in the construction of tetrahydroisoquinolines.[6] The reaction proceeds through an initial Schiff base formation, followed by an intramolecular electrophilic substitution on the electron-rich aromatic ring.

Caption: Pictet-Spengler reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from related syntheses)

Step 1: Formation of the β-arylethylamine

The synthesis would commence with a suitable 2-fluorophenylethylamine derivative.

Step 2: Pictet-Spengler Cyclization

-

To a solution of 2-(2-fluorophenyl)ethan-1-amine (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane) is added acetaldehyde (1.1 eq).

-

The reaction mixture is then treated with a protic or Lewis acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, or BF₃·OEt₂). The choice and strength of the acid are crucial, especially with a moderately deactivated aromatic ring due to the fluorine substituent.

-

The reaction is stirred at room temperature or heated to reflux, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched with a basic aqueous solution (e.g., saturated NaHCO₃) and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Rationale for Experimental Choices:

-

Solvent: A non-polar aprotic solvent like toluene or dichloromethane is typically used to facilitate the reaction and subsequent workup.

-

Acid Catalyst: The acid is essential to catalyze both the formation of the iminium ion intermediate and the subsequent electrophilic aromatic substitution. For less reactive substrates, stronger acids or superacids may be required to achieve good yields.[6]

-

Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or side products.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by the interplay of the tetrahydroisoquinoline core and the fluorine substituent.

-

The Tetrahydroisoquinoline Core: The secondary amine at the 2-position is nucleophilic and can undergo various reactions such as alkylation, acylation, and sulfonylation. The benzylic C1-H bond can be susceptible to oxidation, leading to the corresponding 3,4-dihydroisoquinoline.

-

The Fluorine Substituent: The fluorine atom at the 8-position is a poor leaving group in nucleophilic aromatic substitution (SNA) reactions under typical conditions. However, its electron-withdrawing nature can influence the reactivity of the aromatic ring in electrophilic substitution reactions, directing incoming electrophiles to the positions ortho and para to the activating amino group and meta to the deactivating fluorine. The ortho-directing ability of fluorine in lithiation reactions is also a well-documented phenomenon that can be exploited for further functionalization.[4]

Caption: Key reaction sites and potential transformations of this compound.

The compound is expected to be stable under standard laboratory conditions, but should be stored in a cool, dark place to prevent potential air oxidation over time.

Applications in Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline scaffold is a versatile template for the design of novel therapeutic agents. The introduction of the 8-fluoro-1-methyl substitution pattern can be leveraged to fine-tune the pharmacological properties of a lead compound.

-

Central Nervous System (CNS) Agents: Tetrahydroisoquinolines are known to interact with a variety of CNS targets. For instance, Nomifensine, a tetrahydroisoquinoline derivative, is a norepinephrine-dopamine reuptake inhibitor that was used as an antidepressant.[4] The lipophilicity and metabolic stability imparted by the fluorine atom could be advantageous for developing CNS-penetrant drugs.

-

Antimicrobial and Antitumor Agents: Many natural and synthetic THIQs exhibit potent antimicrobial and cytotoxic activities.[7] The 8-fluoro-1-methyl-THIQ core could serve as a starting point for the development of novel antibiotics or anticancer drugs with improved efficacy and pharmacokinetic profiles.

-

Enzyme Inhibitors: The rigid framework of the tetrahydroisoquinoline scaffold makes it an attractive starting point for the design of enzyme inhibitors. By strategically adding functional groups, it is possible to achieve high-affinity binding to the active site of a target enzyme.

Caption: Potential therapeutic applications of the this compound scaffold.

Conclusion

This compound represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established methods like the Pictet-Spengler reaction. The presence of the fluorine atom is anticipated to confer beneficial properties, making this compound an attractive starting point for the development of novel therapeutic agents across a range of disease areas. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully unlock its potential.

References

-

Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. [Link]

-

Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate. [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(24), 14537-14561. [Link]

-

Abakumova, E. V., et al. (2019). study of the biological activity of alkyl derivatives of tetrahydroisoquinolines. Chemistry of Heterocyclic Compounds, 55(1), 84-88. [Link]

-

PubChem. (n.d.). 1-Methyl-1,2,3,4-tetrahydroisoquinoline. PubChem Compound Database. [Link]

-

Zheldakova, T. A., & Potkin, V. I. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(2), 4-21. [Link]

-

NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]

-

Cook, A. G. (2013). Base Promoted Tandem Synthesis of 2-Azaaryl Tetrahydroquinolines. Organic Letters, 15(21), 5432-5435. [Link]

-

Premasagar, V., Pal, V. K., & Suguna, H. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. 1-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 92214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 7. sdiarticle4.com [sdiarticle4.com]

Spectroscopic Characterization of 8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline. While direct experimental data for this specific molecule is not extensively published, this guide synthesizes information from closely related analogs, namely 8-fluoro-1,2,3,4-tetrahydroisoquinoline and 8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline, to provide a robust predictive analysis for researchers in drug discovery and medicinal chemistry. The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis for heterocyclic compounds.[1][2]

Introduction: The Significance of this compound

The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged core in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[3][4] The introduction of a fluorine atom at the 8-position and a methyl group at the 1-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, as well as its pharmacological profile. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule, which is crucial for advancing its development as a potential therapeutic agent.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide a detailed picture of the molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity. The chemical shifts will be influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating effect of the methyl and amino groups.

Expected Chemical Shifts (in CDCl₃):

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| Aromatic (H-5, H-6, H-7) | 6.8 - 7.2 | m | The fluorine at C-8 will influence the chemical shifts of the aromatic protons. H-7 will likely be a doublet of doublets due to coupling with H-6 and the fluorine atom. | |

| H-1 | ~4.0 - 4.5 | q | ~6-7 | This proton is a methine proton adjacent to a nitrogen atom and a methyl group, leading to a downfield shift and a quartet multiplicity. |

| CH₃-1 | ~1.4 - 1.6 | d | ~6-7 | The methyl group at the chiral center C-1 will appear as a doublet due to coupling with H-1. |

| H-3 | ~2.8 - 3.2 | m | These are diastereotopic methylene protons adjacent to the nitrogen atom. | |

| H-4 | ~2.6 - 3.0 | m | These methylene protons are adjacent to the aromatic ring. | |

| NH | 1.5 - 2.5 | br s | The chemical shift of the NH proton can vary depending on concentration and solvent. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 s

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Expected Chemical Shifts (in CDCl₃):

| Carbon | Expected Chemical Shift (ppm) | Rationale |

| C-8 | 155 - 160 (d, ¹JCF ≈ 240-250 Hz) | The carbon directly attached to the fluorine will show a large one-bond coupling constant. |

| Aromatic (C-4a, C-5, C-6, C-7, C-8a) | 110 - 140 | The chemical shifts will be influenced by the fluorine and other substituents. |

| C-1 | ~50 - 55 | This methine carbon is adjacent to the nitrogen atom. |

| C-3 | ~40 - 45 | Methylene carbon adjacent to the nitrogen. |

| C-4 | ~25 - 30 | Methylene carbon adjacent to the aromatic ring. |

| CH₃-1 | ~20 - 25 | The methyl group carbon. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 s

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

-

Processing: Apply a Fourier transform and phase correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that will confirm the presence of the fluorine atom and provide information about its electronic environment.

Expected Chemical Shift (in CDCl₃):

For an aromatic fluorine, the chemical shift is expected in the range of -110 to -120 ppm relative to CFCl₃.[6][7][8] The signal will likely be a multiplet due to coupling with neighboring aromatic protons. For a similar compound, 8-fluoro-3,4-dihydroisoquinoline, the ¹⁹F NMR chemical shift was reported at -113.1 ppm (dd, JFH = 8.8, 5.7 Hz).[2]

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: An NMR spectrometer equipped with a fluorine probe.

-

Acquisition Parameters:

-

Number of scans: 128-256

-

Relaxation delay: 1-2 s

-

Spectral width: A range appropriate for aromatic fluorine compounds (e.g., -100 to -180 ppm).

-

-

Processing: Apply a Fourier transform and phase correct the spectrum. An external reference standard like CFCl₃ is typically used.

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern, which can help in structural confirmation.

Expected Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 179.1059 (Calculated for C₁₀H₁₂FN)

-

Major Fragmentation Pathways:

-

Loss of the methyl group at C-1 (M-15): m/z = 164. This would be a prominent peak due to the formation of a stable iminium ion.

-

Retro-Diels-Alder (RDA) fragmentation of the tetrahydroisoquinoline ring is a characteristic pathway for this class of compounds.

-

Caption: Expected major fragmentation pathways in EI-MS.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Introduction: Introduce a dilute solution of the compound via direct infusion or coupled to a gas or liquid chromatograph.

-

Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for obtaining the protonated molecule [M+H]⁺.

-

Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution mass measurement.

-

Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated value to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300 - 3400 | N-H | Stretching |

| 2800 - 3000 | C-H (aliphatic) | Stretching |

| 1580 - 1610 | C=C (aromatic) | Stretching |

| 1200 - 1300 | C-N | Stretching |

| 1100 - 1200 | C-F | Stretching |

For comparison, the related compound 8-Fluoro-1,2,3,4-tetrahydroisoquinoline shows IR absorption at 2959 and 1584 cm⁻¹.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR) - IR Spectroscopy

-

Sample Preparation: Place a small amount of the neat sample (liquid or solid) directly on the ATR crystal.

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the aromatic system.

Expected Absorption Maxima (λmax):

The tetrahydroisoquinoline core typically exhibits absorption maxima around 210-220 nm and a weaker band around 260-280 nm, corresponding to the π → π* transitions of the benzene ring.[9][10] The presence of the fluorine and methyl substituents may cause slight shifts in these maxima.

Caption: Electronic transition responsible for UV absorption.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol.

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Acquisition: Scan the spectrum from 200 to 400 nm.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Synthesis and Purity Considerations

The synthesis of this compound would likely follow a multi-step sequence, potentially starting from a fluorinated phenethylamine derivative followed by a Pictet-Spengler or Bischler-Napieralski reaction and subsequent reduction and N-methylation.[1][4][11] A plausible synthetic route is outlined below.

Caption: A potential synthetic pathway.

It is crucial to be aware of potential impurities arising from incomplete reactions or side reactions. These may include starting materials, diastereomers if the reduction is not stereoselective, and over-alkylated products. The spectroscopic techniques described in this guide are essential for identifying and quantifying such impurities.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of this compound. By leveraging data from closely related analogs and applying fundamental principles of spectroscopy, researchers can confidently identify and characterize this important molecule. The provided protocols offer a starting point for experimental work, ensuring the acquisition of high-quality data for robust structural confirmation and purity assessment, which are critical for its advancement in drug discovery and development programs.

References

-

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. MDPI. [Link]

-

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central. [Link]

-

Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. PMC - NIH. [Link]

-

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Sci-Hub. [Link]

-

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate. [Link]

-

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed. [Link]

-

Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. Arabian Journal of Chemistry. [Link]

-

Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Publications. [Link]

-

Conformers of 1,2,3,4 –tetrahydroisoquinoline in S0 and S1: An analysis through potential energy surface, hardness principles and vibrational spectroscopy. ResearchGate. [Link]

-

Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. MDPI. [Link]

-

19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]

-

19F NMR Reference Standards. University of Wisconsin-Madison. [Link]

-

Fluorine-19 Nuclear Magnetic Resonance. DTIC. [Link]

-

1-Methyl-1,2,3,4-tetrahydroisoquinoline. PubChem. [Link]

-

1,2,3,4-Tetrahydroisoquinoline. PubChem. [Link]

-

N-Methyl-1,2,3,4-tetrahydroisoquinoline. the NIST WebBook. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. colorado.edu [colorado.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. mdpi.com [mdpi.com]

- 10. N-Methyl-1,2,3,4-tetrahydroisoquinoline [webbook.nist.gov]

- 11. Sci-Hub. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines / Molecules, 2018 [sci-hub.sg]

An In-depth Technical Guide on the Mechanism of Action of 8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline

A Note on the Subject Compound: Direct, in-depth pharmacological data specifically for 8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline is not extensively available in public-domain scientific literature. This guide is therefore constructed based on the well-documented pharmacology of its parent compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) . The addition of a fluorine atom, a common practice in medicinal chemistry, can modulate properties such as metabolic stability and binding affinity but typically does not alter the fundamental mechanism of action.[1][2] The insights presented herein represent the scientifically predicted mechanism for the 8-Fluoro derivative based on the robust data available for 1MeTIQ.

Introduction and Overview

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous amine found in the mammalian brain that has garnered significant interest for its neuroprotective and pharmacologically diverse profile.[3][4] These compounds are formed naturally in the brain through the condensation of biogenic amines with aldehydes or α-keto acids.[5] 1MeTIQ, in particular, has shown potential as a neuroprotectant against toxins like MPTP and rotenone, which are used to model Parkinson's disease.[3][6] Its mechanism of action is complex and multifaceted, primarily revolving around its interaction with the monoaminergic system.[4][6] This guide will synthesize the current understanding of 1MeTIQ's pharmacodynamics, offering a detailed view of its molecular targets, downstream effects, and the experimental frameworks used to validate these findings.

Primary Pharmacodynamics: A Multi-Target Profile

The physiological effects of 1MeTIQ stem from a combination of actions on key components of neurotransmitter systems. Its primary mechanisms include inhibition of monoamine oxidase (MAO), antioxidant properties, and modulation of glutamatergic signaling.[4][6]

Monoamine Oxidase (MAO) Inhibition

A central feature of 1MeTIQ's mechanism is its role as a reversible inhibitor of both MAO-A and MAO-B.[7][8] MAO enzymes are critical for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting these enzymes, 1MeTIQ effectively increases the synaptic concentration of these neurotransmitters, which is believed to underpin its antidepressant-like effects.[7][9]

-

Action: Reversible inhibition of MAO-A and MAO-B.[8]

-

Consequence: Decreased catabolism of dopamine, serotonin, and norepinephrine, leading to elevated synaptic levels.[7]

-

Therapeutic Relevance: Potential antidepressant and parkinsonism-preventing properties.

The inhibition of MAO by 1MeTIQ is considered a key factor in its neuroprotective capacity, particularly in models of Parkinson's disease where dopaminergic neurons are depleted.[3][6]

Antioxidant and Radical Scavenging Properties

Beyond enzyme inhibition, 1MeTIQ exhibits direct antioxidant properties.[4][8] Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. 1MeTIQ acts as a free radical scavenger, which helps protect neurons from damage caused by reactive oxygen species (ROS).[4] This scavenging activity is a crucial component of its neuroprotective profile.

Modulation of Dopaminergic and Glutamatergic Systems

While 1MeTIQ does not typically displace antagonist ligands from dopamine D2 receptors, it has been shown to enhance dopamine release.[4] This suggests an indirect modulation of the dopaminergic system, likely synergistic with its MAO-inhibiting properties. Furthermore, antagonism of the glutamatergic system has been proposed as another essential element of its neuroprotective effects.[4][6]

Receptor and Enzyme Binding Profile (Inferred)

While a comprehensive binding profile for 8-Fluoro-1MeTIQ is not available, the data for related tetrahydroisoquinolines suggest a primary interaction with monoamine-related enzymes rather than direct high-affinity binding to a wide array of neurotransmitter receptors.

| Molecular Target | Interaction Type | Functional Effect | Reference |

| Monoamine Oxidase A (MAO-A) | Reversible Inhibitor | Increased Serotonin & Norepinephrine | [8] |

| Monoamine Oxidase B (MAO-B) | Reversible Inhibitor | Increased Dopamine | [8] |

| Dopamine D2 Receptors | Indirect Modulator | Enhanced Dopamine Release | [4] |

| Glutamatergic System | Antagonism (Proposed) | Neuroprotection | [4][6] |

Downstream Signaling Pathways

The primary action of 1MeTIQ on MAO initiates a cascade of downstream effects. The inhibition of MAO in presynaptic terminals and surrounding glial cells leads to an accumulation of monoamine neurotransmitters within the neuron and an increased concentration in the synaptic cleft upon neuronal firing.

Experimental Validation: Methodologies

The characterization of 1MeTIQ's mechanism of action relies on a combination of neurochemical, behavioral, and molecular assays. A key experimental procedure is the in vitro monoamine oxidase inhibition assay.

Protocol: In Vitro MAO Inhibition Assay

This protocol outlines a representative method to determine the inhibitory potential of a test compound like 8-Fluoro-1MeTIQ on MAO-A and MAO-B activity, typically using rat brain mitochondria as the enzyme source.

Objective: To quantify the inhibitory constant (IC₅₀) of the test compound against MAO-A and MAO-B.

Materials:

-

Rat brain mitochondria preparation (enzyme source)

-

Test Compound (e.g., 8-Fluoro-1MeTIQ) dissolved in appropriate vehicle

-

Kynuramine (MAO substrate)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Clorgyline (selective MAO-A inhibitor, for control)

-

Deprenyl (selective MAO-B inhibitor, for control)

-

NaOH (to stop the reaction)

-

Spectrofluorometer

Step-by-Step Procedure:

-

Enzyme Preparation: Isolate mitochondria from rat brain tissue via differential centrifugation. Resuspend the mitochondrial pellet in phosphate buffer to a specific protein concentration (e.g., 0.5 mg/mL).

-

Assay Setup: In a 96-well plate, prepare reaction mixtures containing:

-

Phosphate buffer.

-

Mitochondrial preparation (enzyme).

-

Varying concentrations of the test compound or a reference inhibitor (Clorgyline for MAO-A, Deprenyl for MAO-B). Incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

-

Reaction Initiation: Add kynuramine solution to each well to start the enzymatic reaction. Kynuramine is a non-selective substrate that is metabolized by both MAO-A and MAO-B to a fluorescent product, 4-hydroxyquinoline.

-

Reaction Termination: After a set incubation period (e.g., 20 minutes) at 37°C, stop the reaction by adding NaOH.

-

Fluorescence Measurement: Measure the fluorescence of the product (4-hydroxyquinoline) using a spectrofluorometer with an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.

-

In Vivo Pharmacology and Conclusion

The multifaceted mechanism of action of 1MeTIQ translates into a range of observable in vivo effects. Studies in rodents have demonstrated antidepressant-like activity in forced swim tests and neuroprotective effects against parkinsonian neurotoxins.[7] The compound readily crosses the blood-brain barrier and accumulates in the brain, allowing it to exert its central effects.[10]

References

-

Antkiewicz-Michaluk, L., Wąsik, A., & Michaluk, J. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Neurotoxicity Research, 25(1), 1–12.

-

Antkiewicz-Michaluk, L., Wąsik, A., & Michaluk, J. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 25(1), 1-12.

-

Niwa, T., Yoshizumi, H., Tatematsu, A., Matsuura, S., Yoshida, M., Kawachi, M., Naoi, M., & Nagatsu, T. (1990). Endogenous synthesis of N-methyl-1,2,3,4-tetrahydroisoquinoline, a precursor of N-methylisoquinolinium ion, in the brains of primates with parkinsonism after systemic administration of 1,2,3,4-tetrahydroisoquinoline. Journal of Chromatography, 533, 145–151.

-

Wąsik, A., Romańska, I., & Antkiewicz-Michaluk, L. (2017). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat. Pharmacological Reports, 69(4), 733-739.

-

Wąsik, A., & Antkiewicz-Michaluk, L. (2017). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat. springermedizin.de.

-

Antkiewicz-Michaluk, L. (2013). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. ResearchGate.

-

Sigma-Aldrich. (n.d.). 1-Methyl-1,2,3,4-tetrahydroisoquinoline. Sigma-Aldrich Product Page.

-

Białoń, M., et al. (2023). Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model. Frontiers in Pharmacology.

-

Naoi, M., Maruyama, W., & Nagatsu, T. (1994). Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase. Biochemical and Biophysical Research Communications, 204(2), 673-678.

-

Antkiewicz-Michaluk, L. (2013). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action. SciSpace.

-

Acta Poloniae Pharmaceutica. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-29.

-

Kim, H. J., & Kim, Y. C. (2011). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental Neurobiology, 20(1), 1-8.

-

Ohta, S., Kohno, M., Makino, Y., Tachikawa, O., & Hirobe, M. (1987). Metabolism and penetration through blood-brain barrier of parkinsonism-related compounds. 1,2,3,4-Tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline. Journal of Neurochemistry, 49(6), 1913-1920.

-

Benchchem. (n.d.). 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Benchchem Product Page.

-

Sharma, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13894.

-

PubChem. (n.d.). 1-Methyl-1,2,3,4-tetrahydroisoquinoline. PubChem Compound Summary for CID 92214.

-

Grunewald, G. L., et al. (1999). Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. Journal of Medicinal Chemistry, 42(16), 3045-3055.

-

Chemical & Pharmaceutical Bulletin. (1999). Synthesis and Biological Evaluation of 1,2,3,4-Tetrahydroisoquinoline Derivatives as Potent and Selective M2 Muscarinic Receptor Antagonists. Chemical & Pharmaceutical Bulletin, 47(5), 670-673.

-

Halazzi, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(11), 2993.

-

Sharma, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate.

-

van der Westhuizen, C., et al. (2021). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Bioorganic & Medicinal Chemistry Letters, 38, 127865.

Sources

- 1. 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride | 799274-07-0 | Benchchem [benchchem.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat | springermedizin.de [springermedizin.de]

- 10. Metabolism and penetration through blood-brain barrier of parkinsonism-related compounds. 1,2,3,4-Tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Potential of 8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide for Drug Discovery Professionals

Foreword: The Promise of a Novel Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] From potent antitumor agents to neuroprotective compounds, the versatility of the THIQ nucleus has captivated researchers for decades.[3][4] This guide delves into the specific biological potential of a novel derivative, 8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline , a molecule poised at the intersection of established pharmacology and modern drug design principles. The strategic introduction of a fluorine atom at the 8-position is anticipated to modulate the compound's metabolic stability and target engagement, offering a promising avenue for the development of new therapeutics, particularly for central nervous system (CNS) disorders.[5][6][7]

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It is structured to provide not just a summary of known activities of related compounds, but to offer a predictive framework for the biological evaluation of this specific molecule, grounded in established experimental methodologies.

Synthetic Pathway and Rationale

The synthesis of this compound is achievable through a multi-step process, leveraging established methodologies in heterocyclic chemistry. A plausible synthetic route is outlined below, based on the literature for analogous compounds.[5]

Proposed Synthetic Scheme

A practical synthesis can be envisioned starting from 8-fluoro-3,4-dihydroisoquinoline. This key intermediate can be methylated to form the corresponding isoquinolinium derivative, which is then reduced to yield the target tetrahydroisoquinoline.[5]

Caption: Proposed synthetic route to this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.

Step 1: Methylation of 8-Fluoro-3,4-dihydroisoquinoline

-

Dissolve 8-fluoro-3,4-dihydroisoquinoline in an appropriate anhydrous solvent, such as dichloromethane (CH2Cl2).

-

Add methyl iodide (MeI) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the resulting isoquinolinium derivative can be isolated.

Step 2: Reduction to this compound

-

Dissolve the isoquinolinium derivative from Step 1 in methanol (MeOH).

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (NaBH4) to the cooled solution.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent, such as dichloromethane.

-

Dry the combined organic layers over a drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography to obtain pure this compound.

Predicted Biological Activities and Mechanistic Insights

While direct experimental data for this compound is not yet extensively published, we can infer its likely biological activities based on the well-documented pharmacology of its structural analogs, particularly 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ).

Central Nervous System Activity: A Multifaceted Profile

The parent compound, 1MeTIQ, is an endogenous amine in the mammalian brain with demonstrated neuroprotective and antidepressant-like properties.[8][9]

2.1.1. Neuroprotection and Potential in Neurodegenerative Diseases

1MeTIQ has been shown to protect dopaminergic neurons from various neurotoxins, suggesting its potential as a therapeutic agent for Parkinson's disease.[10][11] The neuroprotective effect is stereoselective, with the (R)-enantiomer being more active.[10] The proposed mechanisms for this neuroprotection include the inhibition of monoamine oxidase (MAO) and a "shielding effect" on mitochondrial complex I from inhibition by toxins like MPP+.[8][11] The introduction of the 8-fluoro substituent may enhance these neuroprotective properties by increasing the compound's metabolic stability and ability to cross the blood-brain barrier.

2.1.2. Antidepressant-like Effects and Monoamine Oxidase Inhibition

1MeTIQ exhibits antidepressant-like activity in animal models, an effect attributed to its inhibition of MAO-A and MAO-B.[8][9] This inhibition leads to an increase in the levels of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain.[9]

Table 1: Comparative Binding Affinities of Tetrahydroisoquinoline Analogs at Dopamine Receptors

| Compound | D1R Ki (nM) | D2R Ki (nM) | D3R Ki (nM) | D4R Ki (nM) | D5R Ki (nM) | Reference |

| (S)-(−)-Isocorypalmine | 5.5 | 41.8 | 37.3 | 77.4 | 9.5 | [12][13] |

| (S)-(−)-Tetrahydropalmatine | 124 | 388 | 1420 | - | - | [12][13] |

| Br-BTHIQ | - | 286 | 197 | 13.8 | - | [12][13] |

| Compound 6a | Modest | Modest | 2 | Modest | No Affinity | [14] |

| Compound 5q | No Affinity | No Affinity | 57 | No Affinity | No Affinity | [14] |

2.1.3. Interaction with Dopamine and Serotonin Receptors

Various THIQ derivatives have shown significant binding affinities for dopamine and serotonin receptors.[12][13][14][15] The binding profile is highly dependent on the substitution pattern on the THIQ core. For instance, some derivatives exhibit high affinity and selectivity for D3 receptors, while others show broader activity across dopamine receptor subtypes.[14] The presence of the 1-methyl group and the 8-fluoro substituent in our target compound suggests that it is a prime candidate for evaluation of its dopamine and serotonin receptor binding profiles.

Caption: Potential interconnected CNS activities of this compound.

Anticancer Potential: Cytotoxicity and Antiproliferative Effects

Beyond the CNS, the THIQ scaffold is a key component of several antitumor antibiotics.[3] Synthetic THIQ derivatives have also demonstrated potent cytotoxic activity against various cancer cell lines, including breast and lung cancer.[2]

Table 2: Growth Inhibitory (GI50) Values of THIQ-based Analogs in Cancer Cell Lines

| Compound | A549 (Lung Cancer) GI50 (nM) | MDA-MB-231 (Breast Cancer) GI50 (nM) | Reference |

| STX 2895 | 50 ± 2.8 | 55 ± 9.2 | [2] |

| STX 3329 | 40 ± 8.9 | 45 ± 7.6 | [2] |

| STX 3451 | 40 ± 3.4 | 45 ± 5.3 | [2] |

| STX 3450 | 800 ± 10 | 1100 ± 41 | [2] |

The potent, nanomolar-range activity of these analogs underscores the potential of this compound as a candidate for anticancer drug discovery. The mechanism of action for some of these compounds involves microtubule depolymerization, leading to cell cycle arrest and apoptosis.[2]

Methodologies for Biological Evaluation: A Practical Guide

To empirically determine the biological activity of this compound, a series of well-established in vitro assays are recommended.

Assessment of Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

3.1.1. Experimental Protocol

-

Cell Seeding: Seed cancer cell lines (e.g., A549, MDA-MB-231) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[1][16][17][18][19]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[1][16][17][18][19]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: A simplified workflow of the MTT assay for determining cytotoxicity.

Receptor Binding Affinity: Competitive Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.

3.2.1. Experimental Protocol (for Dopamine D2 Receptor)

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-Raclopride) and a range of concentrations of this compound.

-

Filtration: After reaching equilibrium, rapidly filter the incubation mixture through a glass fiber filter to separate the bound and free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.[20]

Neuroprotection Assessment: SH-SY5Y Cell-Based Assay

The human neuroblastoma SH-SY5Y cell line is a widely used model to study neuroprotective effects against various neurotoxins.

3.3.1. Experimental Protocol

-

Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a neuronal phenotype using agents like retinoic acid.[21]

-

Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for a defined period (e.g., 24 hours).

-

Induction of Neurotoxicity: Expose the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP+ to induce oxidative stress and cell death.

-

Assessment of Cell Viability: Measure cell viability using the MTT assay as described previously.

-

Morphological Analysis: Assess morphological changes indicative of apoptosis or necrosis using microscopy.

-

Apoptosis Assays: Quantify apoptosis using techniques such as Annexin V-FITC/propidium iodide staining followed by flow cytometry.[21]

Concluding Remarks and Future Directions

This compound represents a promising, yet underexplored, molecule in the landscape of drug discovery. Based on the extensive research on its structural congeners, it is highly plausible that this compound will exhibit significant biological activities, particularly within the central nervous system and in the realm of oncology. The strategic incorporation of the 8-fluoro substituent is a key design element that may confer advantageous pharmacokinetic and pharmacodynamic properties.

The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive biological evaluation of this novel compound. Future research should focus on a systematic investigation of its effects on a panel of CNS receptors and its cytotoxic profile against a diverse range of cancer cell lines. In vivo studies will be crucial to validate the promising in vitro findings and to assess the compound's overall therapeutic potential. The insights gained from such studies will undoubtedly contribute to a deeper understanding of the structure-activity relationships within the fascinating class of tetrahydroisoquinoline compounds and may ultimately lead to the development of novel and effective therapeutic agents.

References

- Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01111]

- MTT Assay Protocol for Cell Viability and Proliferation. Roche. [URL: https://www.roche-applied-science.com/shared-assets/views/apps/e-learning/mtt-assay-protocol.html]

- 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3782635/]

- Natural Product-Inspired Dopamine Receptor Ligands. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8506841/]

- Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/14557057/]

- 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24065241/]

- Competitive Radioligand Binding Assays. Alfa Cytology. [URL: https://www.rdcthera.com/competitive-radioligand-binding-assays.html]

- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK143980/]

- Protocol for Cell Viability Assays. BroadPharm. [URL: https://broadpharm.com/blog/protocol-for-cell-viability-assays/]

- Modes of cell death induced by tetrahydroisoquinoline-based analogs in MDA-MB-231 breast and A549 lung cancer cell lines. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5403108/]

- Effects of single and repeated administration of 1,2,3,4-tetrahydroisoquinoline analogs on the binding of [11C]raclopride to dopamine D2 receptors in the mouse brain. ResearchGate. [URL: https://www.researchgate.net/publication/12076294_Effects_of_single_and_repeated_administration_of_1234-tetrahydroisoquinoline_analogs_on_the_binding_of_11C-raclopride_to_dopamine_D2_receptors_in_the_mouse_brain]

- Application Notes and Protocols: Neuroprotection Assay of Qianhucoumarin C in SH-SY5Y Cells. Benchchem. [URL: https://www.benchchem.

- 1-Methyl-1,2,3,4-tetrahydroisoquinoline = 97 GC 4965-09-7. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/m1030]

- New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4442781/]

- MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]

- Neuroprotective Effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on Cultured Rat Mesencephalic Neurons in the Presence or Absence of Various Neurotoxins. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15694918/]

- Preventative effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives (N-functional group loading) on MPTP-induced parkinsonism in mice. Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/10.1139/cjpp-2018-0669]

- Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [URL: https://www.researchhub.

- Neuroprotective or Neurotoxic Activity of 1Methyl1,2,3,4-tetrahydroisoquinoline and Related Compounds. ResearchGate. [URL: https://www.researchgate.

- cytotoxicity ic50 values: Topics by Science.gov. Science.gov. [URL: https://www.science.gov/topicpages/c/cytotoxicity+ic50+values]

- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [URL: https://giffordbio.com/wp-content/uploads/2019/07/Radioligand-Binding-Assay-Protocol.pdf]

- Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. MDPI. [URL: https://www.mdpi.com/1420-3049/23/6/1280]

- Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2185203/]

- cancer cells ic50: Topics by Science.gov. Science.gov. [URL: https://www.science.gov/topicpages/c/cancer+cells+ic50]

- 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3232014/]

- Assessing Neuroprotective Effects of Mitoquinone on H2O2-Induced Neurotoxicity in SH-SY5Y Neuroblastoma Cells. ResearchGate. [URL: https://www.researchgate.net/publication/378772922_Assessing_Neuroprotective_Effects_of_Mitoquinone_on_H2O2-Induced_Neurotoxicity_in_SH-SY5Y_Neuroblastoma_Cells]

- Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10464018/]

- Mechanistic basis for protection of differentiated SH-SY5Y cells by oryzanol-rich fraction against hydrogen peroxide-induced neurotoxicity. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5648439/]

- Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4870020/]

- Competitive Radioligand Binding Assay for the Inhibition of [³H]. ResearchGate. [URL: https://www.researchgate.

- In vitro neuroprotection on SH-SY5Y cells simulated oxidative stress.... ResearchGate. [URL: https://www.researchgate.net/figure/In-vitro-neuroprotection-on-SH-SY5Y-cells-simulated-oxidative-stress-environment-after_fig3_354562098]

- The endogenous amine 1-methyl-1,2,3,4- tetrahydroisoquinoline prevents the inhibition of complex I of the respiratory chain produced by MPP(+). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10854248/]

- Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8627798/]

- Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. Europe PMC. [URL: https://europepmc.org/article/med/7889721]

- Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [URL: https://epub.uni-regensburg.

- Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8960281/]

- Computational and network-based strategies for neuroprotection against oxidative stress in neurodegenerative disorders. Frontiers. [URL: https://www.frontiersin.

- Assay Protocol Book. PDSP. [URL: https://pdsp.unc.edu/pdspweb/pdf/PDSP%20Assay%20Protocol%20Book.pdf]

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10055745/]

- Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate. [URL: https://www.researchgate.net/publication/325499039_Synthesis_of_8-Fluoro-34-dihydroisoquinoline_and_Its_Transformation_to_18-Disubstituted_Tetrahydroisoquinolines]

- Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8463283/]

- Tetrahydroisoquinolines acting as dopaminergic ligands. A molecular modeling study using MD simulations and QM calculations. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Tetrahydroisoquinolines-acting-as-dopaminergic-A-Peralta-Reyes-Ramos-Caballero/35c6769992f5e82810f371804f3d1797c4146c26]

- Design, Synthesis, and Biological Evaluation of Tetrahydroisoquinoline-Based Histone Deacetylase 8 Selective Inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28835796/]

- Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives as potential antitumor candidate. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27717183/]

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). ResearchGate. [URL: https://www.researchgate.net/publication/369408605_Chemistry_and_Pharmacology_of_Fluorinated_Drugs_Approved_by_the_FDA_2016-2022]

- Summary of the IC 50 values determined from the MTT assay of A549 cells.... ResearchGate. [URL: https://www.researchgate.

- Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4007738/]

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra01480c]

- Serotonin Receptor Subtypes and Ligands. ACNP. [URL: https://acnp.org/wp-content/uploads/2017/11/CH050_1005-1018.pdf]

- Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2746853/]

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. Modes of cell death induced by tetrahydroisoquinoline-based analogs in MDA-MB-231 breast and A549 lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The endogenous amine 1-methyl-1,2,3,4- tetrahydroisoquinoline prevents the inhibition of complex I of the respiratory chain produced by MPP(+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. researchhub.com [researchhub.com]

- 20. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 21. Mechanistic basis for protection of differentiated SH-SY5Y cells by oryzanol-rich fraction against hydrogen peroxide-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Fluorinated Tetrahydroisoquinolines in Medicinal Chemistry

An In-depth Technical Guide to 8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline Derivatives for Researchers, Scientists, and Drug Development Professionals